molecular formula C23H24ClN3O2S B2673382 (1-(4-Chlorophenyl)cyclopentyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1448059-75-3

(1-(4-Chlorophenyl)cyclopentyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2673382
M. Wt: 441.97
InChI Key: QATOYNFVIQMZTE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chlorophenyl group, a cyclopentyl group, a thiophenyl group, an oxadiazole group, and a piperidinyl group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .

Scientific Research Applications

Synthesis and Structural Studies

A compound similar to the queried chemical structure, with a focus on substitution reactions and structural optimization, has been synthesized and characterized through various spectroscopic techniques. The structural confirmation was achieved via single crystal X-ray diffraction studies, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom. This study also investigated the compound's thermal properties through thermogravimetric analysis, showing stability in a specific temperature range (Karthik et al., 2021).

Molecular Docking and Biological Evaluation

Another study focused on the synthesis and characterization of novel compounds featuring thiophene and oxadiazole rings, similar to the queried chemical structure. Through density functional theory (DFT) calculations and molecular docking studies, insights into the antibacterial activity of the compounds were gained. These studies aid in understanding the structural requirements for biological activity (Shahana & Yardily, 2020).

Antagonist and Enzyme Inhibitory Activity

Research on compounds structurally related to the query has identified potent antagonists for specific receptors, highlighting the importance of chemical structure in medicinal chemistry. The study utilized molecular orbital methods and comparative molecular field analysis (CoMFA) to analyze the interaction with cannabinoid receptors, proposing a model for the steric binding interaction with the receptor (Shim et al., 2002).

Crystal Packing and Non-Covalent Interactions

A detailed examination of crystal packing in derivatives containing biologically active moieties similar to the queried compound was performed. This study focused on the role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in supramolecular architectures, offering insights into the stabilization of crystal structures (Sharma et al., 2019).

Synthesis and Antimicrobial Activity

The synthesis of oxime derivatives, structurally related to the chemical , has been explored, demonstrating the significance of chemical modifications in enhancing antimicrobial activity. These compounds were evaluated for their efficacy against bacterial and fungal strains, illustrating the potential for further research in developing antimicrobial agents (Mallesha & Mohana, 2014).

properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2S/c24-19-5-3-18(4-6-19)23(10-1-2-11-23)22(28)27-12-7-16(8-13-27)20-25-26-21(29-20)17-9-14-30-15-17/h3-6,9,14-16H,1-2,7-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATOYNFVIQMZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)C4=NN=C(O4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-Chlorophenyl)cyclopentyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

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